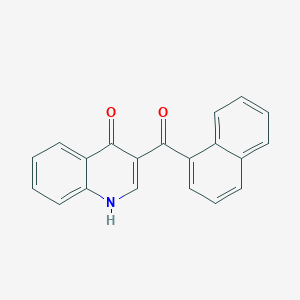

3-(1-naphthoyl)quinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

821004-09-5 |

|---|---|

Molecular Formula |

C20H13NO2 |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

3-(naphthalene-1-carbonyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C20H13NO2/c22-19(15-10-5-7-13-6-1-2-8-14(13)15)17-12-21-18-11-4-3-9-16(18)20(17)23/h1-12H,(H,21,23) |

InChI Key |

PXGAAQBCZMLNDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(1-naphthoyl)quinolin-4(1H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning every proton and carbon signal.

The structural confirmation of this compound is achieved through a detailed analysis of its 1D and 2D NMR spectra. mendeley.com

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons. For this molecule, distinct signals would be expected for the seven protons of the naphthyl group, the five protons of the quinolinone ring system, and the N-H proton. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the electron-withdrawing carbonyl group and the heterocyclic nitrogen atom. The N-H proton of the quinolinone is expected to be a broad singlet, its chemical shift influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The molecule possesses 20 carbon atoms. Key signals include the two carbonyl carbons (one in the quinolinone ring and one in the naphthoyl linker), which would resonate at very low field (δ > 160 ppm). The remaining 18 carbons of the aromatic systems would appear between approximately δ 110 and 150 ppm. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups and quaternary carbons are present in the aromatic sections of this molecule).

2D NMR: To definitively assign these signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would reveal the spin systems within the quinolinone's benzene (B151609) ring (e.g., H-5 through H-8) and within the naphthyl group, allowing for sequential assignment along these fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is the primary method for assigning the chemical shifts of protonated carbons.

A hypothetical table of expected NMR data is presented below.

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Quinolinone N-H | Broad, variable | N/A | To C-2, C-4, C-8a |

| Quinolinone H-2 | Singlet, downfield | Downfield | To C-3, C-4, Naphthoyl C=O |

| Quinolinone H-5 to H-8 | Multiplets in aromatic region | Aromatic region | Within the quinolinone ring; H-5 to C-4 & C-8a |

| Naphthyl H-2' to H-8' | Multiplets in aromatic region | Aromatic region | Within the naphthyl ring; to Naphthoyl C=O |

| Quinolinone C=O (C-4) | N/A | Very downfield (>170) | From H-2, H-5 |

| Naphthoyl C=O | N/A | Very downfield (>190) | From H-2, H-2', H-8' |

To further validate spectral assignments, experimental NMR data can be integrated with computational predictions. researchgate.net Density Functional Theory (DFT) is a powerful method for calculating the magnetic shielding of atomic nuclei. nih.gov

The process typically involves:

Generating a 3D model of the this compound molecule.

Performing a conformational search and geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set). nih.gov

Calculating the NMR shielding tensors for the optimized structure in a simulated solvent environment.

Converting the calculated shielding constants to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).

The resulting predicted ¹H and ¹³C NMR spectra are then compared with the experimental spectra. mdpi.com A strong correlation between the predicted and observed chemical shifts provides high confidence in the structural assignment. This integrated approach is particularly valuable for resolving ambiguities in the assignment of signals within the complex, overlapping aromatic regions of the naphthyl and quinolinone ring systems. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula Determination

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.

LC-MS-MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique would be used to analyze the purity of this compound and to study its fragmentation pathways. In a typical experiment, the parent molecule would be selected and subjected to collision-induced dissociation to generate a spectrum of fragment ions. This fragmentation pattern serves as a structural fingerprint. For related naphthoyl-containing compounds, characteristic fragmentation involves the cleavage of the bond between the indole (B1671886)/quinoline (B57606) ring and the carbonyl group, as well as fragmentation of the naphthoyl cation itself. researchgate.netnih.gov

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₂₀H₁₃NO₂. HRMS would be used to confirm the experimental mass matches the theoretical exact mass of this formula, thereby ruling out other possible elemental compositions. nih.gov

| Technique | Information Provided | Expected Result for C₂₀H₁₃NO₂ |

| HRMS (ESI+) | Exact Mass of Molecular Ion | [M+H]⁺ measured value within ~5 ppm of the calculated exact mass of 312.1019 |

| LC-MS-MS | Structural Fragmentation | Observation of key fragment ions, such as the naphthoyl cation (m/z 155) and the quinolinone fragment. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong, sharp peak corresponding to the stretching vibration of the naphthoyl ketone C=O group would be prominent, typically in the range of 1630-1680 cm⁻¹. The amide/lactam C=O stretch of the quinolinone ring would likely appear at a slightly higher frequency, around 1650-1700 cm⁻¹. A broad absorption band in the region of 3000-3400 cm⁻¹ would indicate the N-H bond stretch of the quinolinone ring. The presence of the 4-hydroxyquinoline (B1666331) tautomer would be evidenced by a broad O-H stretching band. Multiple sharp peaks between 1450-1600 cm⁻¹ would correspond to the C=C bond vibrations within the aromatic rings. Comparing experimental IR spectra with those simulated using DFT calculations can aid in the precise assignment of these vibrational modes. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm its molecular structure. A strong absorbance band observed in the region of 1645-1655 cm⁻¹ is attributed to the stretching vibrations of the carbonyl groups within the molecule. researchgate.net This is a hallmark feature for such compounds. The presence of various functional groups can be assigned to specific vibrational frequencies as detailed in the table below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1650 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| N-H | Stretching | ~3300 |

| C-N | Stretching | 1350-1000 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of compounds structurally related to this compound, when measured in ethanol, reveals information about the conjugated systems present. The quinoline and naphthalene (B1677914) ring systems, being extensive chromophores, are expected to exhibit significant absorption in the UV region. The specific wavelengths of maximum absorption (λmax) are indicative of the electronic structure and the extent of conjugation in the molecule.

Photoluminescence (PL) Spectroscopy for Electronic Transitions

Photoluminescence (PL) spectroscopy is employed to study the emission of light from a material after the absorption of photons. This technique can reveal information about the excited electronic states and relaxation pathways. For molecules like this compound, which contain fluorophores such as the naphthalene and quinoline moieties, PL spectroscopy can be used to characterize their emissive properties. The resulting emission spectrum provides data on the wavelengths of emitted light, which are related to the energy gaps between the excited and ground electronic states.

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. units.it While specific crystallographic data for this compound is not available in the provided search results, analysis of closely related structures provides a framework for understanding its likely crystal packing. For instance, the crystal structure of 3-(naphth-1-ylmethyl)indole was determined to belong to the triclinic crystal system with the space group P1. researchgate.net Such studies reveal detailed information including unit cell dimensions, bond lengths, and bond angles. researchgate.net The determination of a crystal structure provides unequivocal proof of the molecular connectivity and conformation in the solid state. mdpi.com X-ray powder diffraction (XRPD) is another valuable technique, often used to characterize the crystalline form of a bulk drug substance and can serve as a fingerprint for a specific polymorphic form. units.it

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., triclinic, monoclinic). mdpi.com |

| Space Group | The set of symmetry operations for the crystal. researchgate.netmdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. researchgate.netmdpi.com |

| Z | The number of molecules per unit cell. researchgate.net |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

A computational investigation into 3-(1-naphthoyl)quinolin-4(1H)-one would typically commence with quantum chemical calculations to define its fundamental structural and electronic characteristics.

Application of Density Functional Theory (DFT) and High-Level Ab Initio Methods (e.g., CCSD(T))

To determine the most stable three-dimensional arrangement of the molecule, its geometry would be optimized using DFT methods, such as the widely used B3LYP functional, paired with a suitable basis set like 6-311++G(d,p). nih.gov For enhanced accuracy, particularly for electronic energies, higher-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) could be employed, though this is computationally more demanding. Currently, no published data exists applying these methods to this compound.

Analysis of Conformational Landscapes and Energy Profiles

The bond connecting the naphthoyl group to the quinolone ring allows for rotational freedom, leading to various possible conformations. A comprehensive study would involve mapping the potential energy surface by systematically rotating this bond and calculating the energy of each resulting conformer. This analysis would identify the global energy minimum conformation (the most stable structure) and the energy barriers between different conformers. Such a conformational landscape and its associated energy profiles have not been documented for this molecule.

Characterization of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov From these orbital energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated to predict how the molecule might interact with other chemical species. While this is a standard analysis, specific HOMO-LUMO data for this compound are unavailable.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating how a molecule might participate in or be formed through chemical reactions.

Identification and Characterization of Transition States and Intermediates

By modeling a proposed reaction pathway, computational chemists can locate and characterize the high-energy transition states and any transient intermediates that connect reactants to products. This involves complex calculations to find the saddle points on the potential energy surface. No such mechanistic studies involving the formation or reaction of this compound have been published.

Elucidation of Complex Reaction Mechanisms (e.g.,nih.govepstem.net-hydride shifts, electrocyclizations)

Advanced computational studies can unravel complex multi-step reaction mechanisms. For a molecule like this compound, this could involve investigating potential intramolecular rearrangements such as hydride shifts or pericyclic reactions like electrocyclizations. This level of detailed mechanistic elucidation through computational modeling is currently absent from the scientific record for this compound.

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting the spectroscopic characteristics of this compound, allowing for a detailed comparison with experimental data to confirm its structural identity.

Simulation of NMR Spectra and Vibrational Frequencies

The theoretical prediction of Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra is a cornerstone of structural elucidation. quantumsimulations.denmrdb.org Computational models, particularly those based on Density Functional Theory (DFT), can calculate the magnetic shielding of atomic nuclei and the vibrational modes of the molecule with high accuracy. nih.govicm.edu.pl These calculations are frequently performed using software packages like Gaussian, employing methods such as the B3LYP functional with appropriate basis sets. nih.gov

The simulation of vibrational frequencies provides a theoretical spectrum where each peak corresponds to a specific molecular motion, such as the stretching or bending of bonds. nist.govnih.gov For this compound, key vibrational modes include the N-H stretch of the quinolinone ring, the C=O stretches from both the quinolinone and naphthoyl moieties, and various C-H and C=C aromatic vibrations. By comparing the calculated wavenumbers and intensities with those obtained from experimental IR or Raman spectroscopy, the proposed structure can be validated. nih.gov

Similarly, NMR spectra can be simulated by calculating the isotropic shielding constants for ¹H and ¹³C atoms, which are then converted to chemical shifts (δ) using a reference standard like tetramethylsilane. nih.gov This allows for the assignment of each signal in an experimental NMR spectrum to a specific atom in the molecule, which is crucial for confirming its complex structure. nmrdb.orgnmrdb.org

Below is a table illustrating the comparison between hypothetical experimental data and computationally simulated values for key spectroscopic features of this compound.

| Spectroscopic Feature | Functional Group | Simulated Value | Experimental Value |

| IR Frequency (cm⁻¹) | N-H Stretch | 3111 cm⁻¹ | ~3100 cm⁻¹ |

| C=O Stretch (Quinolinone) | 1650 cm⁻¹ | ~1645 cm⁻¹ | |

| C=O Stretch (Naphthoyl) | 1678 cm⁻¹ | ~1675 cm⁻¹ | |

| ¹H NMR (δ, ppm) | N-H Proton (Quinolinone) | 12.5 ppm | ~12.4 ppm |

| Aromatic Protons | 7.2 - 8.5 ppm | 7.1 - 8.6 ppm | |

| ¹³C NMR (δ, ppm) | C=O Carbon (Quinolinone) | 178 ppm | ~177 ppm |

| C=O Carbon (Naphthoyl) | 195 ppm | ~194 ppm |

Note: The data in this table is illustrative and based on typical values for these functional groups.

Solvatochromic Studies and Determination of Ground and Excited State Dipole Moments

Solvatochromism, the phenomenon where a substance's color changes with the polarity of the solvent, provides valuable information about its electronic structure. Computational solvatochromic studies investigate how the solvent environment affects the electronic absorption spectrum of this compound. These studies can predict the shifts in absorption maxima (λ_max) in different solvents, which relates directly to the change in the molecule's dipole moment upon electronic excitation.

Theoretical calculations can determine the dipole moment in the electronic ground state (μ_g) and the first excited state (μ_e). researchgate.net A significant difference between μ_g and μ_e indicates a substantial redistribution of electron density when the molecule absorbs light. This information is critical for understanding the nature of the electronic transition (e.g., whether it involves significant charge transfer) and for designing molecules for applications in materials science, such as nonlinear optics. For instance, studies on related heterocyclic compounds have successfully used these methods to elucidate their electronic properties. researchgate.net

The following table presents hypothetical results from a solvatochromic study on this compound.

| Solvent | Dielectric Constant (ε) | Ground State Dipole Moment (μ_g) [Debye] | Excited State Dipole Moment (μ_e) [Debye] |

| n-Hexane | 1.88 | 3.5 D | 5.8 D |

| Dichloromethane | 8.93 | 3.6 D | 6.5 D |

| Acetonitrile | 37.5 | 3.7 D | 7.2 D |

| Methanol | 32.7 | 3.8 D | 7.5 D |

Note: The data in this table is for illustrative purposes.

Computational Studies on Molecular Interactions and Binding

Beyond the properties of the isolated molecule, computational methods are essential for exploring how this compound interacts with other molecules, particularly biological targets.

Molecular Docking for Ligand-Target Recognition and Interaction Modes (e.g., Cation-π interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the structure-activity relationships (SAR) that govern a compound's efficacy. nih.govnih.gov

For this compound, docking studies could be employed to predict its binding affinity and pose within the active site of a protein. The simulation calculates a binding energy score and reveals the specific non-covalent interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and cation-π interactions. Cation-π interactions are particularly relevant for this molecule due to its extensive aromatic systems in the naphthoyl and quinolinone rings. These electron-rich rings can form a strong, stabilizing interaction with positively charged amino acid residues such as lysine (B10760008) or arginine in a protein's binding pocket.

A hypothetical docking study of this compound into a kinase active site might yield the following interactions:

| Interacting Residue (Protein) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |

| ASP 145 | N-H (Quinolinone) | Hydrogen Bond (Acceptor) | 2.1 Å |

| LEU 83 | Naphthoyl Ring | Hydrophobic | 3.8 Å |

| LYS 67 | Quinolinone Ring System | Cation-π | 4.2 Å |

| VAL 91 | Naphthoyl Ring | Hydrophobic | 3.9 Å |

| GLU 88 | Carbonyl Oxygen (Quinolinone) | Hydrogen Bond (Donor) | 2.9 Å |

Note: This data is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. icm.edu.plresearchgate.net It translates the complex, many-electron wavefunction into a simple, intuitive language of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with classical Lewis structures. wisc.eduwisc.edu

For this compound, NBO analysis can identify important intramolecular charge transfer pathways, such as the delocalization from the lone pairs of the oxygen atoms into the antibonding (π*) orbitals of the adjacent aromatic rings.

The table below shows plausible NBO analysis results for significant intramolecular interactions in the molecule.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O (Naphthoyl C=O) | π* (C-C) (Naphthyl Ring) | 25.8 |

| LP (1) N (Quinolinone) | π* (C=C) (Quinolinone Ring) | 45.2 |

| π (C=C) (Naphthyl Ring) | π* (C=O) (Naphthoyl) | 18.5 |

| π (C=C) (Quinolinone Ring) | π* (C=O) (Quinolinone) | 22.1 |

Note: LP denotes a lone pair orbital. The data is hypothetical and serves to illustrate the output of an NBO analysis.

Structure Activity Relationship Sar Studies and Molecular Design

General SAR Principles of the Quinolin-4(1H)-one Scaffold

The quinolin-4(1H)-one (also known as 4-quinolone) framework is a privileged scaffold in drug discovery, recognized for its broad spectrum of biological activities, including anticancer and antibacterial effects. mdpi.comresearchgate.net Its synthetic tractability allows for extensive derivatization, enabling fine-tuning of its pharmacological profile. mdpi.com Key to its biological activity are the hydrogen bond donor (-NH) and acceptor (-C=O) functionalities integrated into the bicyclic structure.

The biological activity of quinolin-4-one derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic core. researchgate.net Systematic studies have elucidated the roles of different positions in modulating interactions with biological targets.

Modifications at the C2 position also play a role; alkyl groups at this position have been shown to be more advantageous for antineoplastic activity compared to aryl groups. mdpi.com The C3 position is critical, with its substituent ideally being coplanar with the quinolinone ring. mdpi.com Furthermore, the carboxyl group at C3, along with the C4-ketone, is known to facilitate the penetration of the molecule into bacterial cells. mdpi.com

Substituents on the fused benzene (B151609) ring significantly influence activity. Small groups at the C5 position, such as an amine or methyl group, can increase activity, particularly against Gram-positive bacteria, whereas larger substituents tend to decrease antimicrobial activity. mdpi.com The C6 position is famously modified in the fluoroquinolone class of antibiotics; the introduction of a fluorine atom at C6 markedly improves the spectrum of activity. mdpi.com However, some research on 3-aryl-1H-quinolin-4-ones as antiproliferative agents suggests that electron-withdrawing substituents at the C6 position can significantly decrease activity. documentsdelivered.com The substituent at the C7 carbon is often responsible for direct interaction with target enzymes like topoisomerase II, and the introduction of aromatic rings at this position can enhance antitumor properties. mdpi.com Lastly, a methoxy (B1213986) group at the C8 position has been associated with improved properties, and in studies of 3-aryl-1H-quinolin-4-ones, a halogen atom at this position contributed to notable cytotoxicity against human cancer cell lines. mdpi.comdocumentsdelivered.com

| Position | Favorable Substituents/Properties | Impact on Activity | Citations |

|---|---|---|---|

| N1 | Cyclopropyl, substituted phenyl/thiazole (B1198619) | Increases overall potency | mdpi.com |

| C2 | Alkyl groups (over aryl groups) | Beneficial for antineoplastic activity | mdpi.com |

| C3 | Carboxyl group; substituent coplanar with ring | Facilitates bacterial cell penetration | mdpi.com |

| C4 | Carbonyl group (ketone) | Essential for potency and cell penetration | mdpi.com |

| C5 | Small substituents (e.g., amine, methyl) | Increases activity (e.g., against Gram-positive bacteria) | mdpi.com |

| C6 | Fluorine atom | Significantly improves the spectrum of antibacterial activity | mdpi.com |

| C7 | Aromatic rings | Improves antitumor properties via enzyme interaction | mdpi.com |

| C8 | Methoxy group, Halogen atom | Improves antitumor properties and cytotoxicity | mdpi.comdocumentsdelivered.com |

Alterations to the fundamental quinolin-4-one core have been explored to modulate biological activity and develop new chemical entities. This approach, known as scaffold hopping, can lead to compounds with different selectivity profiles or improved properties. For example, in the development of cannabinoid receptor agonists, replacing a 1,8-naphthyridin-4-one nucleus with a quinoline-4-one system resulted in a general increase in affinity for the CB2 receptor. nih.gov This highlights that even subtle changes in the heterocyclic core, such as the position or number of nitrogen atoms, can significantly impact target binding.

SAR Specific to 3-(1-naphthoyl)quinolin-4(1H)-one and its Analogs

Following a comprehensive search of scientific literature, no specific research findings were located for the structure-activity relationships of this compound or its direct analogs. The available research on the 3-(1-naphthoyl) moiety is predominantly associated with the indole (B1671886) scaffold (e.g., JWH-018), and information on the quinolin-4-one scaffold does not specifically detail substitutions with a naphthoyl group at the C3 position. Therefore, the following subsections cannot be completed based on current, publicly accessible data.

No information available.

No information available.

No information available.

Structure-Mechanism of Action Correlations in Diverse Biological Systems

The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The fusion of the quinolinone core, a known pharmacophore, with a naphthoyl group creates a molecule with distinct electronic and steric properties that drive its interactions with various biological targets. The nitrogen atom in the quinoline (B57606) ring can act as a hydrogen bond acceptor, while the planar aromatic systems are capable of engaging in π–π stacking interactions with amino acid residues in enzyme active sites or receptor binding pockets. nih.gov The specific substitution pattern and the conformational flexibility between the quinolinone and naphthyl rings are critical determinants of the molecule's biological profile, allowing it to modulate the function of diverse proteins and biological pathways.

While direct studies on this compound are limited, the broader class of quinolone and quinoline derivatives is well-documented for its interaction with topoisomerase enzymes, which are crucial for managing DNA topology during replication and transcription. mdpi.comnih.gov Fluoroquinolone antibacterials, for instance, function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. wikipedia.org

Research into novel anticancer agents has revealed that various quinoline-based compounds act as topoisomerase inhibitors. researchgate.netnih.gov For example, a series of pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to possess topoisomerase IIα inhibitory activity, comparable to the standard drug etoposide (B1684455) at high concentrations. mdpi.com Other studies have developed quinoline derivatives as potent poisons of human topoisomerase I, acting by trapping the enzyme-DNA cleavage complex (Top1cc), a mechanism similar to that of the natural product camptothecin. researchgate.netnih.gov The planar quinoline structure is often associated with the ability to intercalate into DNA bases, which can contribute to the inhibition of topoisomerase function. nih.gov

The quinolin-4-one scaffold is a key structural feature in ligands targeting cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in immune cells and is a target for treating inflammatory conditions. nih.govnih.gov Our research group has previously detailed a series of 6-substituted 4-quinolone-3-carboxamides that function as highly selective CB2 receptor ligands, with some compounds exhibiting Ki values in the low nanomolar to sub-nanomolar range. nih.gov

Further development in this area led to the creation of fluorinated 4-oxo-quinoline derivatives for use as PET imaging agents for the CB2 receptor. nih.gov One such derivative, N-(1-adamantyl)-1-(2-(2-fluoroethoxy)ethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide ([¹⁸F]RS-126), demonstrated high specificity and blockable binding in CB2-positive rat spleen tissue, confirming the scaffold's utility for targeting this receptor. nih.gov A bioisosteric approach, replacing the amide moiety in 4-quinolone-3-carboxamides with heterocycles like 1,2,3-triazoles, has been shown to improve physicochemical properties while maintaining high CB2 affinity and selectivity. nih.gov For instance, one such triazole derivative emerged as a highly promising candidate with a CB2 Ki of 1.2 nM and a selectivity index greater than 8620 over the CB1 receptor. nih.gov

The quinolinoyl scaffold is a cornerstone in the design of potent and selective inhibitors of Fibroblast Activation Protein (FAP), a serine protease highly expressed in the stroma of many cancers and in tissues undergoing remodeling. nih.govnih.govmedchemexpress.com Structure-activity relationship studies have demonstrated the superiority of the quinoline ring in this context.

A key study directly compared the FAP-affinity of an N-(1-naphthoyl)-based compound with an N-(4-quinolinoyl)-based compound within the same N-acyl-glycyl-(2-cyanopyrrolidine) scaffold. nih.gov The results showed that the N-(4-quinolinoyl) derivative had approximately 60 times greater affinity for FAP than the initial N-(1-naphthoyl) hit. nih.gov This significant increase in potency highlights the favorable interactions afforded by the quinoline structure in the FAP active site. nih.gov This finding has cemented the (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold as a widely adopted targeting moiety for FAP inhibitors (FAPIs) used in both diagnostic imaging and therapeutic applications. medchemexpress.comgoogle.com

Table 1: Comparative FAP Inhibition

| Compound Scaffold | Relative FAP Affinity |

|---|---|

| N-(1-naphthoyl)-Gly-(2-cyanopyrrolidine) | Baseline |

| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | ~60x higher than naphthoyl derivative |

Data sourced from J. Med. Chem. 2011, 54, 22, 8080–8093. nih.gov

The 4-quinolone class of antibiotics is known to induce the bacterial SOS response, a complex regulatory network activated by DNA damage. nih.govnih.gov Studies on Escherichia coli have shown that treatment with various 4-quinolones, such as nalidixic acid and ciprofloxacin (B1669076), leads to the induction of the sfiA gene, a key component of the SOS regulon. nih.gov The maximum induction of the SOS response typically occurs at quinolone concentrations that also cause the most significant bacterial cell death. nih.gov

The versatile quinolinone scaffold has been exploited to design inhibitors for a multitude of enzyme families, leveraging its structural features to achieve potency and selectivity.

Acetylcholinesterase (AChE): Quinolinone derivatives have been investigated as multifunctional agents for Alzheimer's disease, with a focus on AChE inhibition. nih.govnih.gov A series of quinolinone derivatives bearing a dithiocarbamate (B8719985) moiety yielded a compound with an IC₅₀ of 0.16 μM for human AChE. nih.gov Kinetic and molecular modeling studies revealed a mixed-type inhibition, suggesting the compound interacts with both the catalytic and peripheral anionic sites of the enzyme. nih.gov Another study identified a quinolinone derivative (QN8) as a potent, selective, and non-competitive inhibitor of human recombinant AChE with an IC₅₀ value of 0.29 µM and a Ki of 79 nM. nih.gov

Protein Tyrosine Kinases: The quinoline and the closely related quinazolin-4(3H)-one scaffolds are prevalent in the design of protein tyrosine kinase inhibitors. nih.govmdpi.com Derivatives of quinazolin-4(3H)-one have shown potent inhibitory activity against multiple kinases, including Cyclin-Dependent Kinase 2 (CDK2), HER2, and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com Similarly, 4-anilinoquinoline derivatives have been developed as effective EGFR kinase inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov

Met Kinase: The 4-phenoxy-quinoline core is a key feature of inhibitors targeting the c-Met receptor tyrosine kinase. nih.gov SAR studies have established the importance of the 4-phenoxyquinoline portion and a linker of optimal length for modulating c-Met activity. nih.gov A 3,6-disubstituted quinoline derivative demonstrated selective inhibition against c-Met kinase with an IC₅₀ of 9.3 nM. nih.gov

Histone Deacetylase (HDAC): Quinazolin-4-one derivatives have been successfully designed as selective HDAC inhibitors. nih.gov Novel derivatives incorporating a hydroxamic acid moiety, which acts as a zinc-binding group, have yielded potent and selective HDAC6 inhibitors with IC₅₀ values as low as 8 nM. nih.gov Additionally, conjugates of the quinolone antibiotic levofloxacin (B1675101) with an HDAC inhibitor moiety have been created as dual-action agents that retain both HDAC and tubulin polymerization inhibitory activities. nih.gov

Isocitrate Dehydrogenase (IDH): The quinolinone structure has been key in developing inhibitors for mutant isocitrate dehydrogenase 1 (mIDH1), a validated cancer target. nih.gov Through optimization of a quinolinone series, researchers developed potent, selective, and orally bioavailable mIDH1 inhibitors that bind to an allosteric site on the enzyme. nih.gov

Cyclin-Dependent Kinases (CDK): Various quinoline derivatives have been developed as inhibitors of CDKs. 4-Anilinoquinolines were identified as potent and narrow-spectrum inhibitors of cyclin G associated kinase (GAK). nih.gov Furthermore, derivatives with a hexahydrocyclopenta[c]quinoline scaffold have been characterized as type III allosteric inhibitors of CDK2. nih.gov The CDK4/6 complex, which controls the G1-S phase transition of the cell cycle, is another key target for small molecule inhibitors designed to halt cancer cell proliferation. youtube.com

Mitogen-Activated Protein Kinase (MAPK): The crystal structure of p38, a key member of the MAPK family, has been studied in complex with quinazolinone-based inhibitors, revealing specific binding modes that confer selectivity. mdpi.com

Ribonucleotide Reductase (RR): While direct data for the title compound is unavailable, non-nucleoside small molecules containing a naphthyl group have been identified as inhibitors of human ribonucleotide reductase. A naphthyl salicylic (B10762653) acyl hydrazone (NSAH) was found to bind to the catalytic site of the hRRM1 subunit, acting as a competitive inhibitor. mdpi.com

Table 2: IC₅₀ Values of Quinoline/Quinazolinone Derivatives Against Various Enzymes

| Enzyme Target | Compound Class | Representative IC₅₀ Value | Reference |

|---|---|---|---|

| Acetylcholinesterase (hAChE) | Quinolinone derivative (4c) | 0.16 µM | nih.gov |

| Acetylcholinesterase (hrAChE) | Quinolinone derivative (QN8) | 0.29 µM | nih.gov |

| Met Kinase | 3,6-disubstituted quinoline | 9.3 nM | nih.gov |

| Histone Deacetylase 6 (HDAC6) | Quinazolin-4-one derivative (4b) | 8 nM | nih.gov |

| Cyclin G Assoc. Kinase (GAK) | 4-Anilinoquinoline (1) | K_d = 31 nM | nih.gov |

This table presents data for various derivatives and not the specific title compound.

The inhibition of photosynthetic electron transport (PET) is a mechanism of action for many herbicides. While no studies have specifically evaluated this compound, research on structurally related naphthalene (B1677914) derivatives indicates that this chemical class can interfere with photosynthesis. researchgate.net

Studies on a series of 2-hydroxynaphthalene-1-carboxanilides showed that these compounds inhibit PET in isolated spinach chloroplasts. researchgate.net The inhibitory activity varied with the substitution pattern on the anilide ring, with the most potent compound exhibiting an IC₅₀ value of 44.2 µM. researchgate.net The proposed mechanism for these types of compounds is the inhibition of photosystem II (PSII) within the thylakoid membrane, disrupting the flow of electrons to the artificial acceptor 2,6-dichlorophenol-indophenol (DCPIP). researchgate.net This mode of action is similar to that of the well-known herbicide Diuron (DCMU). researchgate.net

Rational Design Strategies for Optimizing Bioactivitynih.govscilit.comnih.gov

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, moving beyond serendipitous findings to a targeted approach based on the understanding of molecular interactions. nih.govnih.gov For a compound such as this compound, which possesses a distinct quinolin-4-one core and a bulky naphthoyl substituent, rational design strategies offer a pathway to systematically modulate its properties. These strategies leverage knowledge of structure-activity relationships (SAR) to make informed modifications to the molecular scaffold. nih.govnih.gov The goal is to enhance desired biological effects while minimizing off-target interactions and undesirable properties. nih.gov The integration of computational chemistry with synthetic organic chemistry allows for the prospective design and evaluation of new chemical entities with a higher probability of success. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Quinoline-based Systemsnih.govnih.gov

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a different, yet functionally similar, scaffold. nih.gov This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For quinoline-based systems, a common scaffold hop involves the transition to a quinazoline (B50416) core. nih.gov Studies have shown that for certain biological targets, this modification can improve activity and reduce toxicity. nih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a more subtle but equally important tool for lead optimization. cambridgemedchemconsulting.comnih.gov The objective is to create a new molecule with similar biological properties but potentially altered pharmacokinetics or reduced toxicity. cambridgemedchemconsulting.com In the context of this compound, both the quinoline ring and the naphthoyl moiety are amenable to such modifications.

Key observations for retaining and improving activity in related quinoline systems include the necessity of a bicyclic scaffold and the critical role of the nitrogen at the 1-position of the quinoline core. nih.gov For instance, replacing the quinoline scaffold with an isoquinoline (B145761) resulted in a loss of activity in some studies. nih.gov Conversely, substituting the quinoline with a quinazoline scaffold has been shown to enhance inhibitory activity against certain targets, such as the NorA efflux pump in Staphylococcus aureus. nih.gov

Below is a table illustrating potential scaffold hops and bioisosteric replacements for the this compound structure.

| Original Moiety | Potential Replacement | Rationale |

| Quinolin-4(1H)-one | Quinazolin-4(1H)-one | May improve activity and reduce toxicity. nih.gov |

| Quinolin-4(1H)-one | 1,8-Naphthyridin-4(1H)-one | Explores different positioning of the heteroatom. nih.gov |

| Naphthoyl group | Indole-3-carbonyl | A common pharmacophore in related bioactive compounds. nih.gov |

| Phenyl ring (of quinoline) | Pyridyl ring | Alters electronic properties and potential for hydrogen bonding. cambridgemedchemconsulting.com |

| Carbonyl linker | Sulfone or Amide | Modifies the geometry and electronic nature of the linker. cambridgemedchemconsulting.com |

Development of Hybrid Molecules for Multi-Target or Dual Mode of Actionmdpi.comnih.gov

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores from different bioactive compounds to create a single hybrid molecule. nih.gov This approach aims to produce compounds that can interact with multiple biological targets or that possess a dual mode of action, potentially leading to synergistic effects, improved efficacy, and a reduced likelihood of drug resistance. mdpi.comnih.gov

The structure of this compound, with its distinct naphthoquinone-related and quinolinedione-like components, makes it an interesting candidate for the development of hybrid molecules. mdpi.com Both naphthoquinones and quinolones are considered privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer properties. mdpi.comnih.govnih.gov

One potential strategy would be to link the this compound scaffold to another bioactive moiety known to act on a complementary pathway. For example, in the context of anticancer drug design, it could be hybridized with a molecule that inhibits a different cancer-related target. Research has shown the successful hybridization of 1,4-naphthoquinone (B94277) moieties with scaffolds like 4-aza-podophyllotoxin to create potent antitumor agents. mdpi.com

The following table outlines some hypothetical hybrid molecule strategies based on the this compound scaffold.

| Pharmacophore 1 | Pharmacophore 2 | Potential Linker | Therapeutic Rationale |

| This compound | A known tubulin inhibitor (e.g., a podophyllotoxin (B1678966) fragment) | Alkyl chain, Ether, or Amide | Combination of cytotoxic mechanisms for enhanced anticancer effect. mdpi.com |

| This compound | A histone deacetylase (HDAC) inhibitor (e.g., hydroxamic acid) | Long alkyl chain | Dual inhibition of pathways involved in cancer cell proliferation and survival. |

| This compound | A nitric oxide (NO) donor (e.g., a diazeniumdiolate) | Ester or Amide | Combining cytotoxic action with the pro-apoptotic signaling of NO. mdpi.com |

Application of Fragment-Based Drug Design Approachesnih.govrsc.org

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. nih.gov FBDD involves screening libraries of small, low-complexity molecules (fragments) to identify those that bind weakly to a biological target. rsc.org These initial fragment hits are then optimized and linked together or grown to produce a more potent, drug-like molecule. nih.gov This approach often leads to leads with better ligand efficiency and physicochemical properties.

The structure of this compound can be conceptually deconstructed into its constituent fragments, which can then be used in an FBDD campaign. This "scaffold decorator" approach allows for the exploration of the chemical space around a core scaffold. nih.gov The primary fragments of this compound would be the quinolin-4(1H)-one scaffold and the 1-naphthoyl group.

An FBDD approach could proceed as follows:

Deconstruction: The target molecule is broken down into its key fragments.

Fragment Screening: A library containing these fragments and their analogues is screened against the biological target of interest to identify binding interactions.

Hit-to-Lead Optimization: The identified fragment hits are then optimized for potency and other properties. This can involve growing the fragment by adding functional groups or linking two or more fragments that bind to adjacent sites on the target.

This table illustrates the fragmentation of this compound for a potential FBDD approach.

| Parent Molecule | Primary Fragment 1 | Primary Fragment 2 | Potential for Growth/Linking |

| This compound | Quinolin-4(1H)-one | 1-Naphthoic acid (or 1-Naphthaldehyde) | Identify binding "hotspots" for each fragment and then link them with an appropriate linker to reconstruct a high-affinity ligand. |

| Grow each fragment individually by adding substituents to explore the binding pocket. |

By employing these rational design strategies, the therapeutic potential of the this compound scaffold can be systematically explored and optimized, paving the way for the development of novel and effective therapeutic agents.

Applications in Organic Synthesis and Material Science

Utilization of Quinolin-4(1H)-one Derivatives as Synthetic Intermediates and Building Blocks

Quinolin-4(1H)-one and its derivatives are recognized as privileged structures in organic synthesis, serving as key intermediates for building more complex molecular architectures. organic-chemistry.orgwikipedia.orgresearchgate.netnih.gov The reactivity of the quinolinone core allows for various transformations, making it a valuable synthon. nih.gov The general synthesis of quinolin-4-ones can be achieved through several classic methods, including the Gould-Jacobs reaction, Conrad-Limpach synthesis, and Camps cyclization, as well as modern transition-metal-catalyzed approaches. wikipedia.orgnih.gov These methods provide access to a wide range of substituted quinolinones that can be used in subsequent synthetic steps.

The quinolinone framework is a viable precursor for the synthesis of more complex polycyclic systems, such as acridones. Acridone (B373769) alkaloids and their synthetic derivatives are an important class of heterocyclic compounds with significant biological activity. rsc.orgrsc.org The structural relationship between quinolones and acridones allows for synthetic pathways that transform the former into the latter. While direct conversion of 3-(1-naphthoyl)quinolin-4(1H)-one to an acridone system is not prominently documented, general strategies involving the cyclization of appropriately substituted N-phenylanthranilic acids, which are structurally related to opened quinolones, are well-established for acridone synthesis. The biosynthesis of acridone alkaloids, for instance, proceeds from anthranilate, a key precursor also used in quinoline (B57606) synthesis. nih.gov

Quinolin-4(1H)-one derivatives are extensively used as building blocks for the creation of fused heterocyclic systems. By introducing reactive functional groups onto the quinoline core, annulation reactions can be performed to construct additional rings.

Pyrazoloquinolines: These compounds are formed by fusing a pyrazole (B372694) ring to the quinoline system. Various synthetic strategies exist, often starting from functionalized quinolines. benthamdirect.com For example, reactions involving 3-acetylquinolone phenylhydrazone can lead to the formation of the pyrazolo[3,4-b]quinoline skeleton. mdpi.com Multicomponent reactions (MCRs) have also been developed, combining amines, aldehydes, and pyrazole derivatives to construct the pyrazoloquinoline framework efficiently. researchgate.netpurdue.edu The versatility of these methods allows for the synthesis of several pyrazoloquinoline isomers, each with distinct properties. benthamdirect.commdpi.com

Thiazoloquinolines: The fusion of a thiazole (B1198619) ring to the quinoline core gives rise to thiazoloquinolines. These compounds can be synthesized by the cyclization of appropriately substituted aminothiazoles. nih.gov For instance, the synthesis of thiazolo[5,4-b]quinolines has been achieved through the cyclization of 5-(arylamino)thiazole derivatives. nih.gov Microwave-assisted synthesis has also been employed to facilitate the rapid and efficient construction of related fused systems like thiazolo[5,4-f]quinazolines, highlighting modern approaches to building these complex heterocycles from suitable precursors. nih.gov

Advanced Derivatization and Functionalization Strategies

The this compound molecule offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of derivatives. Functionalization can be targeted at the quinolinone nucleus, the N-1 position, or the naphthoyl group.

Quinolinone Ring: The quinolinone core can undergo electrophilic substitution reactions. Palladium-catalyzed reactions are also common for introducing various substituents. nih.gov

N-1 Position: The nitrogen atom of the quinolinone ring can be readily alkylated or arylated, a common strategy in the synthesis of related compounds like the JWH series of 3-(1-naphthoyl)indoles. nih.govscirp.org This modification significantly influences the molecule's properties.

Naphthoyl Group: The naphthalene (B1677914) ring system is amenable to electrophilic substitution, such as halogenation or nitration. For example, the synthesis of 4-halo and 8-halo-1-naphthoylindoles has been reported, demonstrating that the naphthoyl moiety can be functionalized with electron-withdrawing groups. nih.govresearchgate.netnih.gov These strategies could be applied to this compound to tune its electronic and steric properties.

Potential in Fluorescent Sensor Development

Quinoline and its derivatives are well-known fluorophores and form the basis for many fluorescent sensors due to their rigid, planar structure and favorable photophysical properties. researchgate.netmdpi.com The quinoline moiety can act as a signaling unit in a sensor designed for detecting analytes such as metal ions and nitroaromatic compounds. rsc.orgrsc.org

The mechanism of sensing often involves processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). rsc.orgnih.gov In a typical sensor design, a receptor unit is attached to the quinoline fluorophore. Binding of the target analyte to the receptor modulates the fluorescence output (either quenching or enhancement), allowing for detection. mdpi.comnih.gov For instance, quinoline-based probes have been successfully developed for the highly sensitive and selective detection of Zn²⁺ and Fe³⁺ ions. mdpi.comrsc.org The this compound structure, combining the quinolinone fluorophore with an extended aromatic naphthoyl group, possesses intrinsic fluorescence potential, making it a candidate for development into a fluorescent sensor. Derivatization with appropriate receptor groups could lead to novel chemosensors.

Applications in Organic Electroluminescent Cells (OLEDs)

Quinoline derivatives are widely used in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netuconn.edu Tris(8-hydroxyquinoline)aluminum (Alq₃) is a canonical example of a highly stable and efficient electron-transporting and emissive material used in OLEDs. researchgate.netuconn.edu The success of Alq₃ has spurred research into a wide array of other quinoline-based materials for different roles within the OLED device structure. mdpi.com

Quinoline derivatives can function as:

Electron Transport Materials (ETMs): Their electron-deficient nature facilitates the injection and transport of electrons from the cathode. uconn.edu

Emissive Materials (Emitters): By tuning the molecular structure, the emission color of quinoline derivatives can be varied across the visible spectrum. Blue, green, and yellow-emitting quinoline-based materials have been reported. researchgate.netuconn.edumdpi.com

Host Materials: For doped emissive layers, quinoline derivatives can serve as a host matrix for guest emitter molecules.

Exciplex-Forming Materials: Isomeric quinoline and carbazole (B46965) derivatives have been synthesized to form exciplexes at the interface between layers, enabling the creation of white OLEDs (WOLEDs). acs.org

Recent research has also focused on quinoline-based emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. rsc.org The compound this compound, with its combination of a quinoline-like core and a large, conjugated naphthoyl group, has the structural elements that could be beneficial for OLED applications, potentially as an emitter or a host material.

Q & A

Q. What are the common synthetic routes for 3-(1-naphthoyl)quinolin-4(1H)-one, and how are intermediates characterized?

The synthesis typically involves condensation reactions between substituted quinolin-4(1H)-ones and naphthoyl derivatives. For example:

- Mannich reactions are used to introduce aminoalkyl groups at the C3 position, followed by acylation with 1-naphthoyl chloride .

- Key intermediates (e.g., 2-aminoquinolin-4(1H)-ones) are synthesized via microwave-assisted reactions or reflux conditions, with yields ranging from 61% to 93% .

- Characterization relies on 1H/13C NMR (e.g., δ 3.59 ppm for methyl groups, δ 7.95 ppm for aromatic protons) and HRMS for molecular weight confirmation .

Q. What safety precautions are critical when handling quinolin-4(1H)-one derivatives?

Q. How is structural elucidation performed for substituted quinolin-4(1H)-ones?

- Spectroscopic techniques :

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1663 cm⁻¹, OH at ~3447 cm⁻¹) .

- NMR : Distinguishes substituent positions (e.g., methyl groups at δ 3.59 ppm, aromatic protons at δ 7.21–8.18 ppm) .

- HRMS : Confirms molecular formulas (e.g., m/z 297 [M⁺] for a diazepine-quinolinone hybrid) .

Q. What purification methods are effective for quinolin-4(1H)-one derivatives?

- Recrystallization : Use solvents like DMF or ethanol to isolate high-purity crystals .

- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar derivatives .

Advanced Research Questions

Q. How does the nature of substituents at C3 influence regioselectivity in bromination reactions?

Q. What strategies optimize the synthesis of hybrid quinolin-4(1H)-one-diazepine derivatives?

Q. How can X-ray crystallography resolve structural ambiguities in quinolin-4(1H)-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.